5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 involves the deuteration of dihydrotestosteroneThe reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques is essential to monitor the isotopic purity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogenation or other nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying isotopic effects and reaction mechanisms.
Biology: Investigated for its role in androgen receptor binding and signaling pathways.
Medicine: Explored for potential therapeutic applications in treating androgen deficiency and related disorders.
Industry: Utilized in the development of performance-enhancing drugs and hormone replacement therapies
Mechanism of Action
The mechanism of action of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that mediate the biological effects of androgens. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one:
Androstanolone: Another name for dihydrotestosterone, highlighting its anabolic properties.
Stanolone: A synonym for dihydrotestosterone, emphasizing its role in male phenotype development
Uniqueness
The uniqueness of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 lies in its deuterated structure, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the stability and alters the metabolic pathways of the compound, making it a valuable tool for studying androgenic effects and developing therapeutic agents .
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4-tetradeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i7D2,11D2 |
InChI Key |
NVKAWKQGWWIWPM-FVMZMTMBSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1=O)([2H])[2H])CC[C@@H]4O)C)C)[2H] |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
Origin of Product |
United States |
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